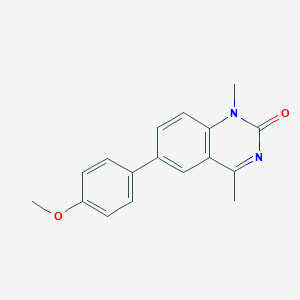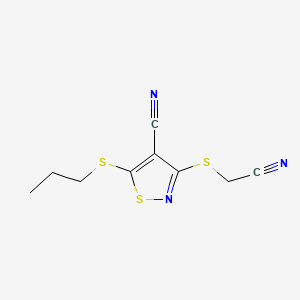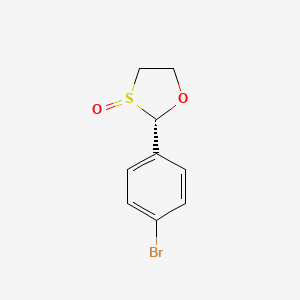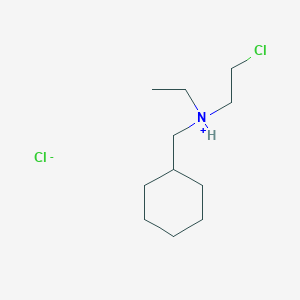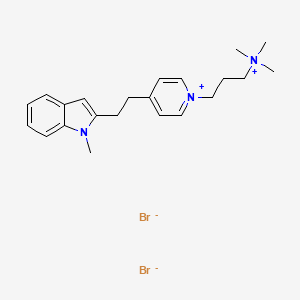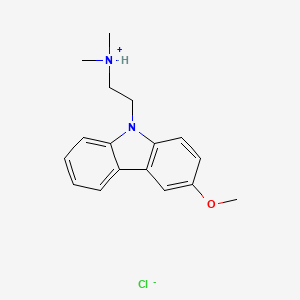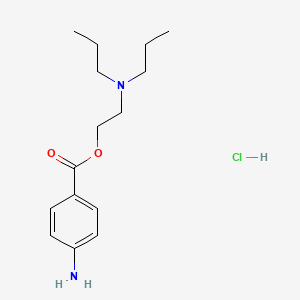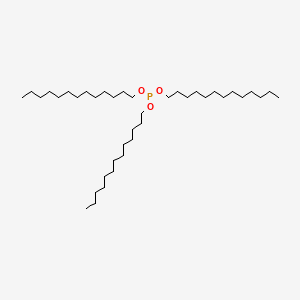
Tris(tridecan-1-yl) phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris-(Tridecan-1-yl) phosphite: is an organophosphorus compound with the molecular formula C39H81O3P and a molecular weight of 629.03 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines: Another method includes the use of metallated phosphines.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form tris-(tridecan-1-yl) phosphite.
Industrial Production Methods: : Industrial production often involves continuous flow synthesis, which allows for efficient and scalable production .
化学反応の分析
Types of Reactions
Oxidation: Tris-(Tridecan-1-yl) phosphite can undergo oxidation reactions, forming phosphine oxides.
Reduction: It can be reduced back to its original form from phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the tridecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reagents: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphites: Formed during substitution reactions.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in various catalytic processes.
Stabilizers: Acts as a stabilizer in polymer production.
Biology and Medicine
Antioxidants: Functions as an antioxidant in biological systems.
Industry
Polymer Production: Used in the production of polymers such as polyethylene and polypropylene.
Additives: Acts as an additive in lubricants and fuels.
作用機序
Mechanism: : Tris-(Tridecan-1-yl) phosphite functions primarily as an antioxidant. It decomposes hydroperoxides, thereby preventing oxidative degradation .
Molecular Targets and Pathways
Hydroperoxides: The compound targets hydroperoxides and decomposes them into non-reactive products.
Radical Scavenging: It acts as a radical scavenger, neutralizing free radicals.
類似化合物との比較
Similar Compounds
Triphenyl Phosphite: Similar in structure but with phenyl groups instead of tridecyl groups.
Tris-(2,4-di-tert-butylphenyl) Phosphite: Contains tert-butyl groups, offering different steric properties.
Uniqueness
特性
CAS番号 |
4089-53-6 |
|---|---|
分子式 |
C39H81O3P |
分子量 |
629.0 g/mol |
IUPAC名 |
tritridecyl phosphite |
InChI |
InChI=1S/C39H81O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43(41-38-35-32-29-26-23-20-17-14-11-8-5-2)42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
InChIキー |
PEXOFOFLXOCMDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOP(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



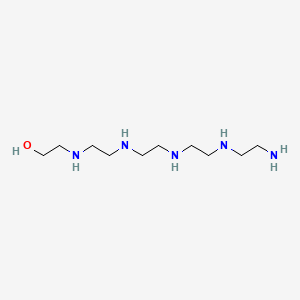

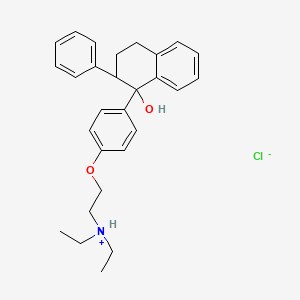
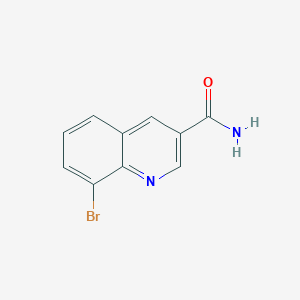
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
